4-Oxopent-2-enoic chloride
Overview
Description
This compound is of significant interest in scientific research due to its unique physical and chemical properties. It is a yellow to light-brown liquid that is highly reactive and unstable.
Preparation Methods
4-Oxopent-2-enoic chloride can be synthesized through the reaction of acetyl chloride with propynal in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction mechanism involves the formation of propargyl chloride and the subsequent rearrangement of the propargyl chloride to form this compound. The reaction is typically carried out under controlled conditions to ensure the stability of the product.
Chemical Reactions Analysis
4-Oxopent-2-enoic chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: It undergoes substitution reactions where the chlorine atom is replaced by other functional groups.
Addition: It can participate in addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Oxopent-2-enoic chloride is widely used in scientific research as a building block for organic synthesis. It is used to synthesize a variety of organic compounds, including enones, ketoximes, and 1,3-oxazines. It is also used as a reagent in the preparation of acrylonitrile, acrylic acid, and acrylates. Additionally, it has applications in the synthesis of heterocyclic compounds, such as 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles. These compounds have potential antibacterial activities, highlighting the compound’s role in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Oxopent-2-enoic chloride involves its high reactivity due to the presence of both a carbonyl group and a chlorine atom. The carbonyl group makes the compound electrophilic, allowing it to react readily with nucleophiles. The chlorine atom can be easily substituted by other functional groups, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Oxopent-2-enoic chloride is similar to other enone derivatives, such as 4-oxopentanoic acid chloride and 3-methyl-4-oxopent-2-enoic acid . its unique combination of a carbonyl group and a chlorine atom makes it particularly reactive and useful in a wide range of chemical reactions . This distinguishes it from other similar compounds that may not have the same level of reactivity or versatility.
Properties
IUPAC Name |
(E)-4-oxopent-2-enoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-4(7)2-3-5(6)8/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUKIRFOQPVFI-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.